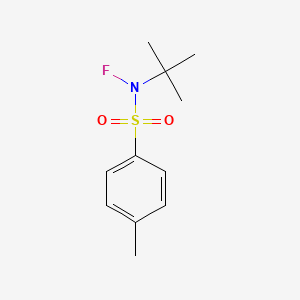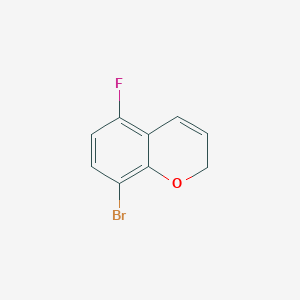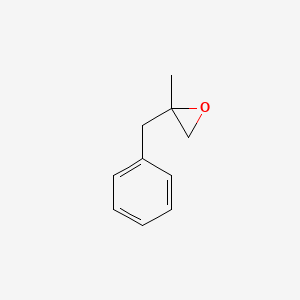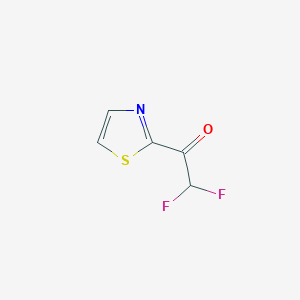
2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE
Vue d'ensemble
Description
2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE typically involves the reaction of 2-bromo-1-(2-thiazolyl) ethanone with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like DMF; elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated thiazole derivatives.
Applications De Recherche Scientifique
2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and as a probe for biological pathways .
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Used in the design of new pharmaceuticals targeting specific diseases .
Industry:
- Utilized in the production of agrochemicals and biocides.
- Applied in the development of new materials with specific properties, such as conductivity and fluorescence .
Mécanisme D'action
The mechanism of action of 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
- Ethanone,1-(4,5-dihydro-2-thiazolyl)-
- 2,4-Disubstituted thiazoles
- Thiazole derivatives with different substituents at the C-2 and C-4 positions .
Comparison: 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity. Compared to other thiazole derivatives, it exhibits distinct reactivity patterns and a broader range of applications in various fields .
Propriétés
Formule moléculaire |
C5H3F2NOS |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
2,2-difluoro-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C5H3F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-2,4H |
Clé InChI |
SYGNWJWWKRNRJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C(=O)C(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

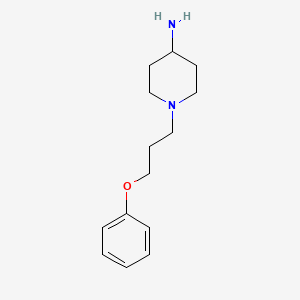

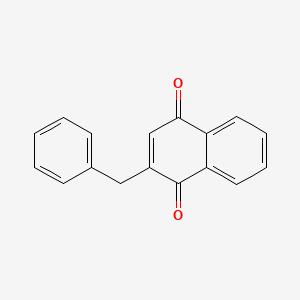

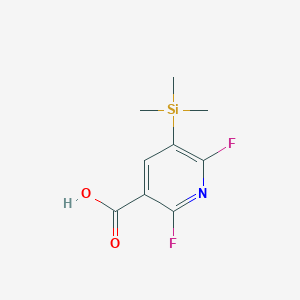
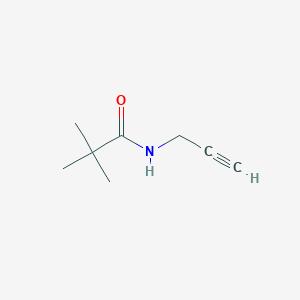
![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)
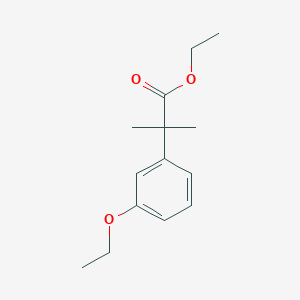
![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)
